1-(2-Bromophenyl)-3-phenylthiourea
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H11BrN2S |
|---|---|
Molecular Weight |
307.21g/mol |
IUPAC Name |
1-(2-bromophenyl)-3-phenylthiourea |
InChI |
InChI=1S/C13H11BrN2S/c14-11-8-4-5-9-12(11)16-13(17)15-10-6-2-1-3-7-10/h1-9H,(H2,15,16,17) |
InChI Key |
RHCLDRNURYJHJR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2Br |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2Br |
solubility |
16.4 [ug/mL] |
Origin of Product |
United States |
Structural Elucidation and Advanced Spectroscopic Characterization
Vibrational Spectroscopy
Vibrational spectroscopy is a critical tool for identifying the functional groups present in a molecule by measuring the vibrations of its bonds.
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a unique fingerprint of the molecule, with specific peaks corresponding to different functional groups. For 1-(2-Bromophenyl)-3-phenylthiourea, the FT-IR spectrum is expected to show characteristic absorption bands for the N-H, C-H, C=S, and C-N bonds, as well as vibrations associated with the substituted phenyl rings.
Key vibrational modes anticipated for this structure include:
N-H Stretching: Typically observed in the range of 3100-3500 cm⁻¹, these vibrations are indicative of the amine groups in the thiourea (B124793) moiety. The exact position can be influenced by hydrogen bonding.
Aromatic C-H Stretching: These vibrations for the phenyl rings usually appear above 3000 cm⁻¹.
C=C Stretching: Vibrations corresponding to the carbon-carbon double bonds within the aromatic rings are expected in the 1450-1600 cm⁻¹ region.
Thioamide Bands: The thiourea core gives rise to several characteristic bands resulting from the coupling of C-N stretching and N-H bending vibrations. These are complex and can appear in the 1300-1550 cm⁻¹ region.
C=S Stretching: The thiocarbonyl or thione group (C=S) stretching vibration is a key indicator for thiourea and its derivatives. This peak is typically found in the 700-850 cm⁻¹ range, though its intensity can be variable.
C-Br Stretching: The vibration of the carbon-bromine bond on the phenyl ring is expected to appear in the lower frequency region of the spectrum.
Table 1: Expected FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| N-H Stretching | 3100 - 3500 |
| Aromatic C-H Stretching | 3000 - 3100 |
| C=C Aromatic Stretching | 1450 - 1600 |
| Thioamide (C-N stretch, N-H bend) | 1300 - 1550 |
| C=S Stretching | 700 - 850 |
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser, and the resulting spectrum shows the vibrational modes of the molecule. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds. For this compound, the C=S and the aromatic C=C bonds are expected to produce strong signals in the FT-Raman spectrum. The symmetric vibrations of the phenyl rings are also typically strong and well-defined.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons on the two different phenyl rings and the N-H protons of the thiourea linker.
Aromatic Protons (Ar-H): The protons on the phenyl and 2-bromophenyl rings will appear in the aromatic region, typically between 7.0 and 8.5 ppm. The substitution pattern on each ring will lead to complex splitting patterns (e.g., doublets, triplets, multiplets) due to spin-spin coupling between adjacent protons. The protons on the brominated ring will be influenced by the electron-withdrawing effect of the bromine atom.
N-H Protons: The protons attached to the nitrogen atoms of the thiourea group are expected to appear as broad singlets. Their chemical shift can be highly variable depending on the solvent, concentration, and temperature, but they often appear in the downfield region of the spectrum (e.g., > 8.0 ppm).
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| N-H (Thiourea) | > 8.0 | Broad Singlet |
| Aromatic C-H | 7.0 - 8.5 | Multiplet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal.
Thiourea Carbonyl (C=S): The most downfield signal in the spectrum is typically that of the thiocarbonyl carbon, which is expected to appear in the range of 180-190 ppm.
Aromatic Carbons: The carbon atoms of the two phenyl rings will resonate in the aromatic region, typically between 110 and 140 ppm. The carbon atom bonded to the bromine (C-Br) will have its chemical shift influenced by the halogen. The signals for the carbons attached to the nitrogen atoms (ipso-carbons) will also be distinct.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| C=S (Thiourea) | 180 - 190 |
| Aromatic C-H and C-N | 110 - 140 |
| Aromatic C-Br | ~115 - 125 |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For this compound (C₁₃H₁₁BrN₂S), the molecular ion peak [M]⁺ would be expected, showing a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Key fragmentation pathways would likely involve the cleavage of the C-N bonds of the thiourea linker, leading to the formation of fragments corresponding to the phenyl isothiocyanate and 2-bromoaniline (B46623) ions, among others.
Table 4: Key Ions Expected in the Mass Spectrum of this compound
| Ion | Description |
|---|---|
| [C₁₃H₁₁BrN₂S]⁺ | Molecular Ion [M]⁺ |
| [C₆H₄BrN]⁺ | Fragment from cleavage, corresponding to the 2-bromophenyl portion |
| [C₇H₅NS]⁺ | Fragment from cleavage, corresponding to the phenylthiourea (B91264) portion |
| [C₆H₅]⁺ | Phenyl fragment |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₁₃H₁₁BrN₂S), HRMS can distinguish its molecular formula from other potential formulas that have the same nominal mass.
The instrument provides a resolving power typically between 36,000 and 40,000, allowing for the confident determination of the compound's exact mass. mdpi.com The high-resolution data, often including isotopic patterns computed from the chemical formula, serves as input for tools that can predict molecular fingerprints and structural patterns. nih.gov This capability is crucial for confirming the identity of the synthesized compound and for distinguishing it from isomers or impurities.
| Parameter | Value | Reference |
| Molecular Formula | C₁₃H₁₁BrN₂S | N/A |
| Calculated Exact Mass | 321.9881 u | N/A |
| Typical Resolving Power | 36,000 - 40,000 FWHM | mdpi.com |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is widely used to analyze biomolecules and organic compounds by generating gas-phase ions from analytes in solution with minimal fragmentation. unr.edu This method is particularly useful for structural studies and quantitative measurements of metabolites in complex biological samples. nih.gov In ESI-MS, an analyte solution is passed through a highly charged capillary, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of free gas-phase ions (e.g., [M+H]⁺ in positive ion mode) that are then analyzed by the mass spectrometer. ekb.eg
The analysis of thiourea derivatives, such as phenethylamines which can undergo protonation and subsequent fragmentation during ESI, highlights the detailed structural information that can be obtained. nih.gov For this compound, ESI-MS would typically produce a prominent protonated molecular ion ([M+H]⁺). Tandem mass spectrometry (MS/MS) experiments can then be performed by selecting this precursor ion and inducing fragmentation to study its structure. The resulting fragmentation patterns provide valuable information for identifying the molecule. researchgate.net
| Ionization Mode | Expected Precursor Ion | Significance |
| Positive ESI | [M+H]⁺ | Confirms molecular weight and allows for subsequent MS/MS fragmentation studies. nih.govresearchgate.net |
| Negative ESI | [M-H]⁻ | Provides complementary information, particularly for acidic protons. researchgate.net |
Electronic Absorption Spectroscopy
Electronic absorption spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The Ultraviolet-Visible (UV-Vis) absorption spectrum of a compound provides insights into its electronic structure. For aromatic compounds like this compound, characteristic absorption bands are expected due to π → π* and n → π* electronic transitions within the phenyl rings and the thiourea moiety. researchgate.net
In related thiourea-containing complexes, strong absorption bands are typically observed in the UV region. For instance, in certain copper-thiourea complexes, a strong band around 250 nm is attributed to transitions within the organic part of the molecule. mdpi.com Studies on similar aromatic structures show absorption bands between 250 nm and 390 nm, corresponding to these π → π* and n → π* transitions. researchgate.net The specific wavelengths and intensities of these absorptions for this compound would be influenced by the bromine and phenyl substituents on the thiourea core. Theoretical calculations, such as those using Time-Dependent Density Functional Theory (TDDFT), can be employed to simulate and interpret the experimental UV-Vis spectra. sharif.edu
| Transition Type | Expected Wavelength Region | Associated Molecular Moiety |
| π → π | 250 - 390 nm | Phenyl rings, Thiocarbonyl (C=S) |
| n → π | > 300 nm | Non-bonding electrons on Sulfur and Nitrogen |
X-ray Absorption Spectroscopy (XAS) of Thiourea Complexes
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to probe the local geometric and electronic structure of a specific absorbing atom within a sample. wikipedia.org It is particularly valuable for studying the coordination environment of metal ions in complexes or the local structure around specific atoms in non-crystalline materials. researchgate.net The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). researchgate.net
X-ray Absorption Near Edge Structure (XANES)
X-ray Absorption Near Edge Structure (XANES), also known as NEXAFS, provides detailed information about the oxidation state and coordination geometry of the absorbing atom. libretexts.orgdoi.org This region of the spectrum, typically within about 50 eV of the absorption edge, is sensitive to the partial density of empty electronic states and the local symmetry around the atom. libretexts.orguu.nl
In the context of thiourea complexes, XANES is used to characterize the electronic state of a central metal atom coordinated to the thiourea ligand(s). For example, in Cu(II) complexes with thiourea derivatives, XANES analysis can confirm the +2 oxidation state of the copper center. mdpi.com The shape and position of the absorption edge and pre-edge features in the XANES spectrum act as a fingerprint for the specific chemical environment, allowing for the identification of coordination geometry (e.g., tetrahedral vs. square planar). uu.nldiamond.ac.uk Computational simulations are often used to provide a direct link between the molecular structure and the observed spectral features. doi.org
Extended X-ray Absorption Fine Structure (EXAFS)
The Extended X-ray Absorption Fine Structure (EXAFS) region of the spectrum occurs at energies higher than the XANES region, extending up to 1000 eV above the absorption edge. researchgate.net The oscillations in the EXAFS region arise from the interference between the outgoing photoelectron wave and the waves backscattered from neighboring atoms. wikipedia.orgmpg.de Analysis of these oscillations provides quantitative information about the local atomic structure around the absorbing atom.
EXAFS is a powerful tool for determining key structural parameters such as interatomic distances, coordination numbers, and the identity of neighboring atoms. semanticscholar.orgwikipedia.org For metal-thiourea complexes, EXAFS analysis can precisely measure the bond lengths between the metal center and the coordinating sulfur and nitrogen atoms of the thiourea ligand. mdpi.com This information is crucial for building and validating structural models of these coordination compounds, especially in cases where single-crystal X-ray diffraction is not feasible. mdpi.com
X-ray Diffraction and Crystal Structure Analysis
Single Crystal X-ray Diffraction Studies
While a specific single-crystal X-ray diffraction study for this compound is not available in the reviewed scientific literature, extensive crystallographic data exists for structurally analogous compounds. Analysis of these related structures allows for a well-founded prediction of the likely structural parameters. Key analogues include the iodo-substituted version, 1-(2-Iodophenyl)-3-phenylthiourea, and the simpler N-(2-Bromophenyl)thiourea, which lacks the second phenyl ring.
Table 1: Comparative Crystallographic Data of Analogous Thiourea Derivatives
| Parameter | 1-(2-Iodophenyl)-3-phenylthiourea nih.gov | N-(2-Bromophenyl)thiourea nih.govresearchgate.net | 1-(3-Bromophenyl)thiourea nih.gov |
|---|---|---|---|
| Formula | C₁₃H₁₁IN₂S | C₇H₇BrN₂S | C₇H₇BrN₂S |
| Crystal System | Monoclinic | Monoclinic | Triclinic |
| Space Group | P 1 2₁/n 1 | C2/c | Pī |
| a (Å) | 12.7772 | 15.181 | 5.5308 |
| b (Å) | 5.1405 | 7.7952 | 8.5316 |
| c (Å) | 20.7792 | 15.312 | 9.4249 |
| **α (°) ** | 90.00 | 90.00 | 103.500 |
| **β (°) ** | 99.085 | 90.803 | 90.878 |
| **γ (°) ** | 90.00 | 90.00 | 97.232 |
| **Volume (ų) ** | - | 1811.8 | 428.54 |
Analysis of Intramolecular and Intermolecular Interactions
The crystal packing of thiourea derivatives is predominantly governed by a network of hydrogen bonds and other non-covalent interactions. In this compound, both intramolecular and intermolecular forces are expected to define the molecular conformation and supramolecular assembly.
Intermolecular Interactions: The crystal structures of analogous compounds are stabilized by extensive intermolecular hydrogen bonding. The most common motif involves the N-H groups of the thiourea moiety acting as hydrogen bond donors and the thione sulfur atom (C=S) acting as an acceptor. This typically results in the formation of chains or dimers nih.gov. For example, in N-(2-Bromophenyl)thiourea, molecules are linked by N-H···S hydrogen bonds, forming linear chains nih.govresearchgate.net. In the crystal structure of 1-(3-Bromophenyl)thiourea, molecules are linked via N1—H1N1···S1 and N2—H1N2···S1 hydrogen bonds nih.gov. Additionally, weaker interactions such as C-H···S and C-H···O hydrogen bonds can further stabilize the three-dimensional network nih.govnih.gov. The bromine atom itself can participate in intermolecular interactions, as seen in 1-(3-Bromophenyl)thiourea, where N-H···Br hydrogen bonds are observed nih.gov.
Conformational Analysis in Solid State and Solution
The rotational freedom around the C-N bonds of the thiourea core allows for various conformations in both solid and solution states. The relative orientation of the two aryl rings with respect to the central thiourea plane is a key conformational feature.
Solid State: In the solid state, the conformation is fixed within the crystal lattice. Studies on related diarylthioureas show that the thiourea moiety itself is generally planar. However, the phenyl rings are typically twisted out of this plane to varying degrees. For N-(2-Bromophenyl)thiourea, the thiourea unit is almost perpendicular to the bromobenzene ring, with a dihedral angle of 80.82° nih.govresearchgate.net. In 1-(2-Nitrophenyl)-3-phenylthiourea, the dihedral angles between the central thiourea plane and the two phenyl rings are significantly different, at 61.9° and 31.0° nih.gov. This indicates that the ortho-substituent strongly influences the orientation of its attached phenyl ring.
Theoretical studies on diarylhalidethiourea compounds suggest that cis-trans (CT) and trans-trans (TT) configurations, referring to the positions of the phenyl groups relative to the C=S bond, may coexist researchgate.net. The specific conformation adopted in the solid state is a result of a delicate balance between intramolecular steric effects and the optimization of intermolecular packing forces.
Solution State: In solution, the molecule is expected to be more flexible, with multiple conformations likely coexisting in equilibrium. The barriers to rotation around the C-N bonds would determine the rate of interconversion between different conformers. Techniques like Nuclear Overhauser Effect (NOESY) spectroscopy could be employed to study the through-space interactions between protons on the different rings, providing insights into the predominant solution-state conformation mdpi.com. However, specific studies on the solution-state conformation of this compound were not found in the surveyed literature, indicating an area for future investigation.
Computational and Theoretical Investigations of 1 2 Bromophenyl 3 Phenylthiourea and Analogs
Density Functional Theory (DFT) Studies
DFT calculations have become a cornerstone for predicting the properties of thiourea (B124793) derivatives, offering a balance between accuracy and computational cost.
Optimized Geometry and Molecular Structure Determination
Theoretical calculations, particularly using methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), have been employed to determine the most stable conformation of thiourea derivatives. conicet.gov.ar By performing conformational analysis, researchers can identify the energetically favorable geometries. conicet.gov.ar For instance, in a study on a similar thiourea derivative, 1-benzyl-3-furoyl-1-phenylthiourea, the geometrical parameters obtained from X-ray diffraction (XRD) studies showed good agreement with the calculated values. conicet.gov.ar This validation between experimental and theoretical structures provides confidence in the computational models used for 1-(2-Bromophenyl)-3-phenylthiourea and its analogs. The process typically involves optimizing the geometry by varying key torsional angles to locate the global minimum on the potential energy surface. conicet.gov.ar
Electronic Properties: Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)
Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic and optical properties of molecules. wikipedia.orgresearchgate.netajchem-a.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions and electronic transitions. wikipedia.orgresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. researchgate.netnih.gov A large energy gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more prone to chemical reactions. researchgate.net
For thiourea derivatives, DFT calculations are used to determine the energies of the HOMO and LUMO. researchgate.net This analysis reveals that charge transfer occurs within the molecule. conicet.gov.ar The HOMO-LUMO gap can be tuned by introducing different substituent groups, which can either be electron-donating or electron-withdrawing. rsc.org This modification of the electronic structure is a key strategy in designing molecules with specific properties. rsc.org In a study of 1-((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)-3-phenylthiourea, the calculated HOMO-LUMO gap was 3.88 eV, indicating a stable molecule. researchgate.net
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 1-((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)-3-phenylthiourea | - | - | 3.88 |
| 3-benzoyl-1,1-dimethylthiourea (Form I) | - | - | 3.98 |
| 3-benzoyl-1,1-dimethylthiourea (Form II) | - | - | 3.98 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP is related to the electronic density and helps identify regions of a molecule that are rich or poor in electrons. researchgate.net
In an MEP map, negative regions (typically colored red) indicate areas of high electron density, which are susceptible to electrophilic attack. researchgate.net Conversely, positive regions (colored blue) represent areas of low electron density, which are prone to nucleophilic attack. researchgate.net For thiourea derivatives, MEP analysis has shown that the negative potential is often localized around the sulfur and oxygen atoms, while the positive potential is found near the N-H groups. researchgate.net This information is critical for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides insights into the interactions between orbitals, charge delocalization, and the stability of a molecule. researchgate.net By examining the interactions between filled and vacant orbitals, NBO analysis can quantify the extent of hyperconjugative interactions and charge transfer within the molecule. researchgate.net This method is instrumental in understanding the electronic delocalization and resonance stabilization in thiourea derivatives.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and Charge Transfer
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and predicting their electronic absorption spectra. nih.govgrowingscience.com This approach allows for the calculation of electronic transition energies and oscillator strengths, which correspond to the peaks observed in UV-Vis spectra. growingscience.com
For thiourea derivatives, TD-DFT calculations can elucidate the nature of electronic transitions, often identifying them as HOMO to LUMO or other orbital-to-orbital transitions. conicet.gov.ar For example, in some 1-(1-naphthoyl)-3-(halo-phenyl)thioureas, the observed absorption bands were assigned to specific HOMO-LUMO transitions. conicet.gov.ar While TD-DFT is a valuable tool, the accuracy of the predicted excitation energies can depend on the choice of the exchange-correlation functional. arxiv.orgaps.org
Local Reactivity Descriptors (e.g., Fukui Functions)
Local reactivity descriptors, such as Fukui functions, are derived from conceptual DFT and are used to identify the most reactive sites within a molecule. nih.govscm.com The Fukui function, f(r), indicates the change in electron density at a specific point when an electron is added to or removed from the system. researchgate.net
There are different types of Fukui functions:
f+(r) : for nucleophilic attack, related to the LUMO electron density. researchgate.net
f-(r) : for electrophilic attack, related to the HOMO electron density. researchgate.net
f0(r) : for radical attack.
By calculating these functions for each atom in this compound, one can predict which sites are most susceptible to attack by different types of reagents. researchgate.netresearchgate.net This information is invaluable for understanding and predicting the chemical behavior of the molecule in various reactions. nih.gov
Assessment of Degradation Pathways (e.g., Bond Dissociation Energies for Hydrogen Abstraction)
The stability of a molecule and its potential to degrade under various conditions can be assessed by calculating bond dissociation energies (BDEs). BDE is the enthalpy change required to break a specific bond homolytically. Lower BDE values indicate weaker bonds that are more susceptible to cleavage, which can be a key step in degradation pathways.
For thiourea derivatives, the N-H bonds are of particular interest, especially in the context of antioxidant activity where hydrogen atom transfer (HAT) is a primary mechanism. Theoretical studies on N-phenylthiourea and N-phenylselenourea analogs have been conducted using Density Functional Theory (DFT) to calculate BDEs. researchgate.net For instance, research on substituted phenols and aromatic systems with X-H bonds (where X can be N or S) shows that the energy required to break these bonds is highly dependent on the surrounding chemical environment, including the type and position of substituents on the aromatic rings. nih.govresearchgate.netmdpi.com
In the case of this compound, the key bonds susceptible to cleavage would be the N-H, C-N, C-S, and C-Br bonds.
N-H Bond Dissociation: Calculations on similar N-phenylthiourea analogs show that substituents on the phenyl ring significantly influence the N-H BDE. Electron-donating groups tend to decrease the BDE, making hydrogen abstraction easier, while electron-withdrawing groups increase it. researchgate.net The bromo group at the ortho position on one of the phenyl rings in this compound would be expected to influence the N-H bond strength through electronic effects.
C-Br Bond Dissociation: The carbon-bromine bond is often a point of metabolic attack or thermal degradation in brominated compounds. Computational frameworks exist for predicting biodegradation pathways, which can involve the cleavage of such halogen-carbon bonds. nih.gov
A detailed theoretical study would involve calculating the BDE for each susceptible bond in this compound to predict the most likely initial step in its degradation.
Table 1: Representative Bond Dissociation Energies (BDEs) for Related Structural Motifs Note: These are generalized values for illustrative purposes. Specific values for this compound require dedicated DFT calculations.
| Bond Type | Typical BDE (kJ/mol) | Relevance to Degradation |
| Aromatic C-H | ~460 | High stability, less likely cleavage point |
| Aromatic C-Br | ~335 | Potential site for dehalogenation |
| Phenolic O-H | ~360-380 | Reference for hydrogen abstraction potential |
| Amide N-H | ~400-440 | Key site for hydrogen abstraction in thioureas |
This table compiles generalized data from sources discussing bond dissociation energies. researchgate.netmdpi.comucsb.edu
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For a compound like this compound, MD simulations can provide critical insights into its conformational flexibility, stability, and interactions with its environment, such as a solvent or a biological receptor. nih.govrsc.orgresearchgate.net
When a ligand like this compound binds to a target protein, an MD simulation can assess the stability of the resulting complex. nih.gov Researchers analyze parameters like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of the ligand and protein atoms over the simulation period.
RMSD: This metric tracks the average deviation of the protein or ligand from its initial position. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand is stably bound within the active site. Studies on other thiourea-metal complexes have used RMSD to confirm stable interactions with therapeutic targets like NUDIX hydrolase type 5.
RMSF: This value measures the fluctuation of individual atoms or residues. High RMSF values for certain parts of the protein can indicate flexibility, which may be important for ligand binding. For the ligand, RMSF can show which parts of the molecule are most mobile within the binding pocket.
MD simulations on complexes of thiourea analogs with target proteins like DNA gyrase have confirmed the stability of binding, supporting the results from molecular docking. nih.gov Such simulations for this compound would be invaluable for understanding the dynamic nature of its interactions with a specific biological target, confirming whether the binding pose predicted by docking is maintained over time. rsc.orgresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular properties (descriptors) that influence activity, QSAR models can predict the effectiveness of new, unsynthesized compounds. nih.gov
For thiourea derivatives, QSAR studies have been successfully employed to understand their anticancer activities. nih.govnih.gov These studies typically involve calculating a range of molecular descriptors for each compound in a series and then using statistical methods, like multiple linear regression (MLR), to build a predictive model.
A hypothetical QSAR study for a series of analogs including this compound might reveal the following:
Key Descriptors: The anticancer activity could be correlated with descriptors such as molecular mass, polarizability, electronegativity, and partition coefficients (e.g., AlogP). nih.govnih.gov The presence of specific atoms or bonds, like the bromine atom in this compound, can also be a critical descriptor.
Model Equation: A typical QSAR model is expressed as an equation. For example, a study on N-benzoyl-N'-phenylthiourea derivatives yielded the equation: Log 1/IC50 = 0.354 π + 0.064, where π represents the lipophilic properties. This indicates that lipophilicity is a key driver of cytotoxic activity in that series.
Predictive Power: The reliability of a QSAR model is assessed by statistical parameters like the correlation coefficient (R²) and the cross-validation correlation coefficient (Q²). fao.orgresearchgate.net Models with high R² and Q² values are considered robust and can be used for predicting the activity of new compounds. nih.gov
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial for understanding how a compound like this compound might interact with a biological target at the molecular level. nih.gov
Docking simulations place the ligand into the binding site of a target protein and calculate a "docking score," which estimates the binding affinity. Lower scores typically indicate more favorable binding. Studies on various thiourea derivatives have successfully used docking to predict their binding to targets like DNA gyrase, topoisomerase, and β-hexosaminidase A. nih.govresearchgate.netnih.gov
For this compound, a docking study would involve:
Preparation: Obtaining the 3D structures of the ligand and the target protein.
Simulation: Using software like AutoDock or Molegro to place the ligand into the protein's active site. nih.gov
Analysis: Examining the resulting binding poses and their corresponding scores.
The results would reveal the most likely conformation of this compound within the binding pocket and provide a theoretical binding energy. For example, docking studies on 1-allyl-3-benzoylthiourea (B5185869) analogs against DNA gyrase B showed good interaction energies, which were then used to prioritize compounds for synthesis and testing. nih.gov Similar studies on other heterocyclic thiourea derivatives have also guided the identification of potent inhibitors. mdpi.com
Beyond predicting binding affinity, molecular docking provides a detailed picture of the intermolecular interactions that stabilize the ligand-protein complex. These interactions are key to understanding the compound's mechanism of action and rationalizing its biological activity. youtube.com
Key interactions for thiourea derivatives often include:
Hydrogen Bonds: The N-H groups of the thiourea backbone are excellent hydrogen bond donors, while the thiocarbonyl sulfur (C=S) can act as an acceptor. These interactions are frequently observed in docking studies of thiourea analogs. researchgate.net
Hydrophobic Interactions: The phenyl rings of this compound can form hydrophobic and π-π stacking interactions with nonpolar amino acid residues in the binding site. researchgate.net
Halogen Bonds: The bromine atom on the phenyl ring can participate in halogen bonding, a specific type of noncovalent interaction with electron-rich atoms like oxygen or nitrogen, which can contribute significantly to binding affinity and selectivity.
By analyzing these interactions, researchers can explain why certain substitutions lead to higher activity. For instance, the presence of an electron-withdrawing group like chlorine on the phenyl ring of thiourea derivatives has been shown to increase antibacterial activity, an effect that can be rationalized by the specific interactions it forms in the target's active site. nih.gov A docking study of this compound would similarly help to explain its specific biological effects based on its unique pattern of molecular interactions. researchgate.netyoutube.com
Future Directions and Research Perspectives on 1 2 Bromophenyl 3 Phenylthiourea
Rational Design and Synthesis of Novel Thiourea (B124793) Analogs with Tailored Biological Profiles
The core structure of 1-(2-bromophenyl)-3-phenylthiourea is ripe for modification to create novel analogs with enhanced potency and selectivity for specific biological targets. Rational drug design, informed by structure-activity relationships (SAR), is key to tailoring these new molecules.
The synthesis of thiourea derivatives typically involves straightforward and efficient methods. For instance, the reaction of an appropriately substituted aniline (B41778) (like 2-bromoaniline) with an isothiocyanate is a common route. nih.gov Building upon this foundation, researchers can employ several strategies to diversify the this compound scaffold:
Heterocyclic Integration: A prominent strategy involves the cyclization of thiourea derivatives or the attachment of heterocyclic moieties such as pyrazole, thiazole, and pyran. tandfonline.commdpi.com For example, a precursor like 1-(4-acetylphenyl)-3-phenylthiourea (B5664910) can be converted into an enaminone, which then reacts with various nucleophiles to form complex heterocyclic systems. tandfonline.commdpi.com These additions can significantly alter the compound's interaction with biological targets. biointerfaceresearch.com
Substitution Pattern Modification: The biological activity of phenylthiourea (B91264) derivatives is highly sensitive to the nature and position of substituents on the aromatic rings. The presence of halogens, such as the bromine atom in the parent compound, is often associated with potent biological activity. nih.gov Further exploration could involve introducing other electron-withdrawing or electron-donating groups at various positions on either phenyl ring to optimize interactions with target proteins.
Acylthiourea Formation: The creation of N-acylthiourea derivatives represents another path for diversification. This involves the reaction of an acyl chloride with a thiocyanate (B1210189) salt followed by an amine, yielding compounds with a different electronic and steric profile that can be exploited for various applications, including as agrochemicals. nih.govnih.gov
These synthetic strategies allow for the creation of libraries of compounds, which can be screened for a wide array of biological activities.
Table 1: Examples of Synthetic Analogs Based on the Phenylthiourea Scaffold and Their Biological Profiles
| Scaffold Modification | Resulting Analog Type | Target Biological Profile | Reference |
|---|---|---|---|
| Integration of Pyrazole/Thiazole/Pyran | Phenylthiourea-based heterocycles | Anticancer | tandfonline.com |
| Attachment of Thiazole Ring | Thiazolyl thioureas | Antibacterial (Urease Inhibition) | nih.gov |
| Modification with Naphthyl-thiazole | 1-(substituted phenyl)-3-(naphtha[1,2-d]thiazol-2-yl)thiourea | Antiparkinsonian | bioinformation.net |
| Addition of Pyridyl Group | Phenethyl-5-bromopyridyl thiourea | Antiviral (Anti-HIV) | nih.gov |
| Acylation and Pyrimidine Integration | 1-Benzoyl-3-(pyrimidine-2-yl)thiourea | Herbicidal | nih.gov |
Exploration of New Molecular Targets for Therapeutic Development
While the full range of molecular targets for this compound itself is yet to be fully elucidated, research on analogous compounds reveals a multitude of potential proteins and enzymes whose functions could be modulated. This opens up possibilities for developing therapies for a wide spectrum of diseases.
Antiviral Targets: Phenylthiourea derivatives have been investigated as non-nucleoside inhibitors (NNIs) of HIV-1 reverse transcriptase (RT). researchgate.net The NNI binding pocket of HIV-RT is a well-established target, and compounds like N-(2-bromophenyl)thiourea are considered for their potential efficacy against drug-resistant viral strains. nih.govresearchgate.net
Anticancer Targets: The anticancer potential of thiourea derivatives is linked to their ability to interact with multiple pathways involved in cancer progression. biointerfaceresearch.com Specific molecular targets identified for various thiourea analogs include key enzymes and receptors like HER2, VEGFR2, B-RAF, and heat shock protein 90 (Hsp90). biointerfaceresearch.comtandfonline.com
Antibacterial Targets: The thiourea scaffold is effective against bacterial pathogens by inhibiting essential enzymes. Bacterial urease is a significant target, particularly for pathogens like Sporosarcina pasteurii and Proteus mirabilis. nih.gov Additionally, DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication, have been identified as targets for copper (II) complexes of thiourea derivatives, showing activity against methicillin-resistant Staphylococci. nih.govmdpi.com
Neurodegenerative Disease Targets: Analogs have been designed to target the human adenosine (B11128) A2A receptor (AA2AR), which is implicated in Parkinson's disease. bioinformation.net Antagonists of this receptor are being explored as a novel therapy for motor function disorders. bioinformation.net
Anti-inflammatory Targets: Thiourea derivatives can modulate inflammatory pathways by targeting cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). mdpi.com
Table 2: Potential Molecular Targets for Analogs of this compound
| Molecular Target | Therapeutic Area | Reference |
|---|---|---|
| HIV-1 Reverse Transcriptase (RT) | Antiviral (HIV/AIDS) | nih.govresearchgate.net |
| Urease | Antibacterial | nih.gov |
| DNA Gyrase / Topoisomerase IV | Antibacterial | nih.govmdpi.com |
| Adenosine A2A Receptor (AA2AR) | Antiparkinsonian | bioinformation.net |
| HER2, VEGFR2, B-RAF, Hsp90 | Anticancer | biointerfaceresearch.comtandfonline.com |
| TNF-α, IL-6 | Anti-inflammatory | mdpi.com |
| InhA (Enoyl-acyl carrier protein reductase) | Antituberculosis | mdpi.com |
| Tyrosinase | General Enzyme Inhibition | nih.gov |
Advanced Computational Modeling for Expedited Drug Discovery and Optimization
Modern drug discovery heavily relies on computational methods to accelerate the identification and optimization of lead compounds. nih.gov These in silico techniques allow researchers to predict the properties and interactions of molecules like this compound and its analogs, saving significant time and resources.
Molecular Docking: This is a widely used technique to predict the binding orientation and affinity of a small molecule to its target protein. researchgate.net Studies on thiourea derivatives have successfully used docking to understand their interactions with the active sites of targets like the adenosine A2A receptor, DNA gyrase, and Hsp90. tandfonline.comnih.govbioinformation.net Docking scores are often correlated with experimental activity, providing a reliable method for pre-screening potential drug candidates. bioinformation.net
Structure-Based Drug Design (SBDD): When the three-dimensional structure of a target is known, SBDD can be used to design inhibitors that fit perfectly into the binding site. researchgate.net This approach was used to rationally design potent phenethylthiazolylthiourea (PETT) derivatives against the NNI binding pocket of HIV-RT, leading to compounds with high potency against drug-resistant mutants. nih.govresearchgate.net
Density Functional Theory (DFT): Quantum mechanical methods like DFT are used to explore the electronic structure and energetic features of molecules. tandfonline.com This information helps in understanding the molecule's reactivity and stability, which are crucial for drug design.
ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. amazonaws.com Early prediction of these properties helps in filtering out compounds that are likely to fail in later stages of drug development.
Table 3: Computational Techniques in Thiourea Derivative Research
| Computational Method | Application in Drug Discovery | Example from Thiourea Research | Reference |
|---|---|---|---|
| Molecular Docking | Predicts binding mode and affinity; virtual screening. | Docking into AA2AR, DNA gyrase, Hsp90. | tandfonline.comnih.govbioinformation.net |
| Structure-Based Drug Design (SBDD) | Designs novel inhibitors based on target structure. | Design of NNRTIs for HIV. | nih.govresearchgate.net |
| Density Functional Theory (DFT) | Explores molecular configuration and energetic features. | Calculation of HOMO-LUMO energy gaps for phenylthiourea-based heterocycles. | tandfonline.com |
| SwissADME | Predicts pharmacokinetic properties and drug-likeness. | Used to test gastrointestinal absorption and brain permeation of synthesized compounds. | amazonaws.com |
Potential Applications in Material Science and Other Chemical Fields
Beyond their therapeutic potential, this compound and related compounds have promising applications in other scientific and industrial domains. The unique chemical properties of the thiourea group—particularly its ability to coordinate with metal ions—make it a valuable building block. nih.gov
Material Science: Thiourea derivatives are known to function as curing agents for epoxy resins, highlighting their utility in the polymer industry. nih.govnih.gov
Coordination Chemistry: The sulfur and nitrogen atoms of the thiourea moiety act as excellent donor ligands, allowing them to form stable complexes with a variety of transition metals. nih.gov These coordination compounds can possess unique catalytic, magnetic, or optical properties, making them interesting for materials development.
Agrochemicals: The biological activity of thiourea derivatives extends to agriculture. Certain N-aroyl, N'-arylthioureas have been shown to possess potent herbicidal activity, offering a potential scaffold for the development of new crop protection agents. nih.govnih.gov
Analytical Chemistry: Thioureas have also found applications in the field of analytical chemistry, likely owing to their chelating properties which can be used for ion detection and separation. nih.gov
Table 4: Non-Therapeutic Applications of Phenylthiourea Derivatives
| Field of Application | Specific Use | Reference |
|---|---|---|
| Material Science | Curing agents for epoxy resins | nih.govnih.gov |
| Coordination Chemistry | Chelating agents / Ligands for transition metals | nih.govnih.gov |
| Agriculture | Herbicides | nih.govnih.gov |
| Analytical Chemistry | Reagents for ion detection and separation | nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
